molecular formula C15H18ClN5O2 B7043549 1-[1-(5-chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3-methylurea

1-[1-(5-chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3-methylurea

Cat. No.: B7043549
M. Wt: 335.79 g/mol
InChI Key: MHTVDQDYIGNUPR-UHFFFAOYSA-N
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Description

1-[1-(5-chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3-methylurea is a synthetic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3-methylurea typically involves the following steps:

    Formation of 5-chloro-1H-indazole-3-carboxylic acid: This can be achieved through the chlorination of indazole followed by carboxylation.

    Coupling with piperidine: The 5-chloro-1H-indazole-3-carboxylic acid is then coupled with piperidine under appropriate reaction conditions to form the intermediate compound.

    Formation of the final product: The intermediate compound is then reacted with methyl isocyanate to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3-methylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom in the indazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted indazole derivatives.

Scientific Research Applications

1-[1-(5-chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3-methylurea has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying various biological processes.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[1-(5-chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3-methylurea involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This compound may exert its effects through binding to these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: This compound is similar in structure due to the presence of a chloro-substituted aromatic ring.

    2-Methyltetrahydrofuran: Although structurally different, it shares some chemical properties with 1-[1-(5-chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3-methylurea.

Uniqueness

This compound is unique due to its specific combination of the indazole ring, piperidine moiety, and methylurea group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research.

Properties

IUPAC Name

1-[1-(5-chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O2/c1-17-15(23)18-10-4-6-21(7-5-10)14(22)13-11-8-9(16)2-3-12(11)19-20-13/h2-3,8,10H,4-7H2,1H3,(H,19,20)(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTVDQDYIGNUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1CCN(CC1)C(=O)C2=NNC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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